Computational Property Differentiation: 6-Fluoro vs. 6-H Analogs in Lipophilicity and Metabolic Predictors
The 6-fluoro substitution on the quinazoline core of CAS 2034310-06-8 distinguishes it from the unsubstituted (6-H) analog by increasing LogP while reducing the number of aromatic hydrogen sites susceptible to CYP450-mediated oxidation. In the specific context of quinazoline kinase inhibitors, 6-fluoro substitution has been shown to improve metabolic stability in human liver microsome assays relative to 6-H, 6-Cl, and 6-Br counterparts [1]. The comparative trend suggests that the 6-fluoro variant would exhibit a longer half-life in the presence of CYP1A2 and CYP3A4 isoforms, which preferentially oxidize electron-rich positions on the quinazoline ring [1].
| Evidence Dimension | Predicted LogP and metabolic vulnerability of 6-position substituent |
|---|---|
| Target Compound Data | XLogP3 = 3.2; 6-fluoro substituent reduces CYP oxidation at position 6 |
| Comparator Or Baseline | 6-H analog (estimated XLogP3 ≈ 2.6–2.9); 6-H position is susceptible to aromatic hydroxylation |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.6; qualitative reduction in predicted CYP liability |
| Conditions | Computed using XLogP3 algorithm (PubChem 2019.06.18 release); metabolic inference based on established SAR for quinazoline CYP metabolism |
Why This Matters
The 6-fluoro substituent differentiates this compound from 6-H analogs and may lead to meaningfully different metabolic stability, providing a basis for selecting the compound where improved metabolic stability is preferred over simple quinazoline analogs.
- [1] Smyslova, P., et al. (2024). Metabolism of 4-anilinoquinazoline inhibitors of EGFR and VEGFR2: the role of CYP450 enzymes and the influence of halogen substituents. Drug Metabolism Reviews, 56(1), 1–22. View Source
